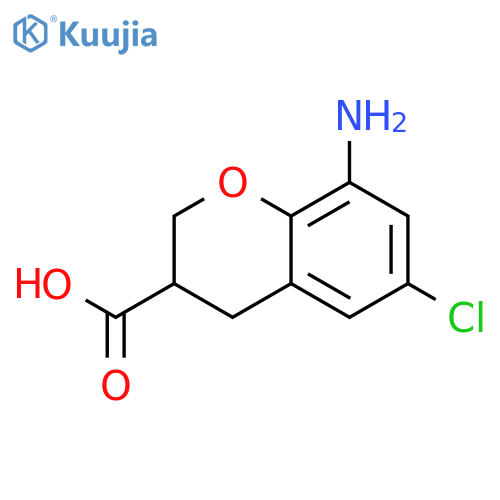

Cas no 2060048-44-2 (8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid)

2060048-44-2 structure

商品名:8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

CAS番号:2060048-44-2

MF:C10H10ClNO3

メガワット:227.644301891327

MDL:MFCD30488201

CID:5222334

PubChem ID:137702673

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 8-Amino-6-chloro-3,4-dihydro-2H-chromene-3-carboxylic acid

- 8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid

-

- MDL: MFCD30488201

- インチ: 1S/C10H10ClNO3/c11-7-2-5-1-6(10(13)14)4-15-9(5)8(12)3-7/h2-3,6H,1,4,12H2,(H,13,14)

- InChIKey: PSYVGOSMHCKZER-UHFFFAOYSA-N

- ほほえんだ: C1OC2=C(N)C=C(Cl)C=C2CC1C(O)=O

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-330013-2.5g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 2.5g |

$1848.0 | 2023-09-04 | ||

| Enamine | EN300-330013-5.0g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 5.0g |

$2732.0 | 2023-02-23 | ||

| Enamine | EN300-330013-1.0g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-330013-5g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 5g |

$2732.0 | 2023-09-04 | ||

| Enamine | EN300-330013-10g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 10g |

$4052.0 | 2023-09-04 | ||

| Enamine | EN300-330013-1g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 1g |

$943.0 | 2023-09-04 | ||

| Enamine | EN300-330013-0.05g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 0.05g |

$792.0 | 2023-09-04 | ||

| Enamine | EN300-330013-0.25g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 0.25g |

$867.0 | 2023-09-04 | ||

| Enamine | EN300-330013-0.5g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 0.5g |

$905.0 | 2023-09-04 | ||

| Enamine | EN300-330013-10.0g |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid |

2060048-44-2 | 10.0g |

$4052.0 | 2023-02-23 |

8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid 関連文献

-

Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178

-

Paul Martini,Felix Laimer,Marcelo Goulart,Florent Calvo,Paul Scheier Faraday Discuss., 2019,217, 276-289

-

Marina Felloni,Alexander J. Blake,Peter Hubberstey,Simon J. Teat,Claire Wilson,Martin Schröder CrystEngComm, 2010,12, 1576-1589

-

Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521

2060048-44-2 (8-amino-6-chloro-3,4-dihydro-2H-1-benzopyran-3-carboxylic acid) 関連製品

- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)

- 1368185-84-5(1H-Indol-3-amine, 6-methyl-)

- 885949-69-9((4-Aminophenyl)4-(pyridin-2-yl)piperazin-1-ylmethanone)

- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)

- 2138114-42-6(2-(piperidin-1-yl)benzaldehyde hydrochloride)

- 2228780-16-1(2-(3-ethoxy-2-methoxyphenyl)prop-2-enoic acid)

- 205927-64-6(3-(Dimethylamino)benzohydrazide)

- 1692492-85-5(2-methyl-5-(trifluoromethyl)-5H,6H,7H,8H-imidazo1,2-apyrimidine)

- 2060063-92-3(1-(piperidin-3-yl)piperidin-2-one dihydrochloride)

- 2418727-99-6(5-Ethynyl-2-methyl-3-[(piperazin-1-yl)methyl]phenyl sulfurofluoridate)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Synrise Material Co. Ltd.

ゴールドメンバー

中国のサプライヤー

大量